Verinurad - 1352792-74-5

Verinurad

Catalog Number: EVT-285990
CAS Number: 1352792-74-5
Molecular Formula: C20H16N2O2S
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Verinurad (RDEA3170) is a selective uric acid reabsorption inhibitor. [, , , , , , ] It is classified as a uricosuric agent, meaning it increases the excretion of uric acid in the urine. [, , ] In scientific research, Verinurad is primarily studied for its potential to lower serum uric acid levels in hyperuricemia and gout. [, , , , , , , , , , , , ]

Lesinurad

Compound Description: Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that works by inhibiting the urate transporter 1 (URAT1), thereby increasing the excretion of uric acid in the urine. [] It is used in combination with a xanthine oxidase inhibitor (XOI) for the treatment of hyperuricemia associated with gout in patients who have not achieved target serum uric acid levels with an XOI alone.

Febuxostat

Compound Description: Febuxostat is a non-purine selective inhibitor of xanthine oxidase, an enzyme that catalyzes the formation of uric acid. It is used to treat hyperuricemia in patients with gout. []

Relevance: Febuxostat is frequently studied in combination with Verinurad to assess their combined effect on lowering serum uric acid levels. Clinical trials have demonstrated that the combination of Verinurad and Febuxostat leads to a greater reduction in serum uric acid compared to either drug alone. [, , , , , , , ]

Allopurinol

Compound Description: Allopurinol is a purine analog that inhibits xanthine oxidase, thereby reducing the production of uric acid. It is the most commonly prescribed first-line treatment for chronic gout. []

Relevance: Similar to Febuxostat, Allopurinol is also investigated in combination with Verinurad for the treatment of gout. Clinical trials have shown that while Verinurad does not affect Allopurinol's plasma pharmacokinetics, it does decrease the Cmax and AUC of Oxypurinol (the active metabolite of Allopurinol). [, , , ] Despite this interaction, the combination therapy leads to a greater reduction in serum uric acid compared to either drug alone.

Oxypurinol

Compound Description: Oxypurinol is the active metabolite of Allopurinol. It is a non-competitive inhibitor of xanthine oxidase, preventing the formation of uric acid. [, ]

Relevance: Verinurad has been shown to reduce the Cmax and AUC of Oxypurinol when co-administered with Allopurinol. [, ] Despite this drug interaction, the combination of Verinurad and Allopurinol is still being investigated for its potential to effectively lower serum uric acid levels in patients with gout.

Benzbromarone

Compound Description: Benzbromarone is a uricosuric drug that inhibits the reabsorption of uric acid in the renal tubules, leading to increased uric acid excretion. [, ]

Relevance: Benzbromarone serves as a comparator drug in studies investigating the efficacy of Verinurad in combination with Febuxostat. The amount of uric acid recovered in urine with the combination therapy was comparable to that observed with Benzbromarone. []

Dapagliflozin

Compound Description: Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus. It lowers blood glucose levels by increasing urinary glucose excretion. []

Relevance: Dapagliflozin was investigated in combination with Verinurad and Febuxostat to explore its potential to enhance serum uric acid lowering. The study revealed that the addition of Dapagliflozin further reduced serum uric acid levels without influencing urinary uric acid excretion. [] This suggests the combination therapy might not adversely affect kidney function.

Verinurad Metabolites (M1 and M8)

Compound Description: M1 and M8 are two major acyl glucuronide metabolites of Verinurad. M1 is formed through direct glucuronidation of Verinurad, while M8 is formed through glucuronidation of the N-oxide metabolite of Verinurad (M4). [, ]

Relevance: Understanding the metabolic fate of Verinurad is crucial for assessing its safety and potential drug interactions. Studies have shown that both M1 and M8 are primarily cleared through biliary excretion after hydrolysis in the gastrointestinal tract. [] Verinurad's metabolic pathway, primarily involving UGTs and CYPs, contributes to its low risk of clinically relevant drug-drug interactions. []

Synthesis Analysis

Methods and Technical Details

The synthesis of verinurad involves several key steps that utilize advanced organic synthesis techniques. One notable approach is the use of palladium-catalyzed coupling reactions, which have been central to the development of biologically active compounds in the pharmaceutical industry. In one reported method, potassium pivalate was employed to enhance the reaction rates during the synthesis process .

The detailed synthetic pathway includes:

  1. Formation of the Pyridine Ring: The initial step typically involves constructing the pyridine moiety through cyclization reactions.
  2. Thioether Formation: A thioether linkage is introduced, connecting the pyridine derivative to a naphthalene ring.
  3. Final Modifications: The final steps involve functional group modifications to achieve the desired chemical structure.

These methodologies are designed to optimize yield and purity while minimizing by-products.

Molecular Structure Analysis

Structure and Data

Verinurad's molecular structure can be represented as follows:

  • Molecular Formula: C_{17}H_{18}N_{2}O_{2}S
  • Molecular Weight: Approximately 318.40 g/mol

The compound features a complex arrangement that includes a pyridine ring, a naphthalene moiety, and a thioether functional group. The presence of these structural elements contributes to its high affinity for URAT1, as they facilitate specific interactions within the binding site of the transporter .

Chemical Reactions Analysis

Reactions and Technical Details

Verinurad undergoes several metabolic transformations in vivo. Key reactions include:

  1. Glucuronidation: This is a primary metabolic pathway where verinurad is converted into acylglucuronide metabolites (M1 and M8) via UDP-glucuronosyltransferases. These metabolites are significant for their role in drug clearance.
  2. N-Oxidation: The formation of an N-oxide metabolite (M4) occurs through cytochrome P450 enzymes, specifically CYP3A4, which further undergoes glucuronidation to produce M8 .

These metabolic pathways are crucial for understanding verinurad's pharmacokinetics and safety profile.

Mechanism of Action

Process and Data

Verinurad functions by selectively inhibiting URAT1, a renal transporter responsible for uric acid reabsorption. By blocking this transporter, verinurad reduces serum uric acid levels through increased urinary excretion. The mechanism can be described as follows:

  1. Binding to URAT1: Verinurad binds competitively to URAT1 at a specific site within its substrate channel.
  2. Inhibition of Uric Acid Transport: This binding prevents uric acid from being reabsorbed back into circulation from renal tubular fluid.

The effectiveness of verinurad is influenced by specific amino acids within URAT1, notably Phe-365 and Ser-35, which play critical roles in substrate recognition and binding affinity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Verinurad exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), with limited solubility in water.
  • Stability: Stability studies indicate that verinurad maintains its integrity under various environmental conditions typical for pharmaceutical compounds.

These properties are essential for formulation development and therapeutic application.

Applications

Scientific Uses

Verinurad's primary application is in the treatment of gout and hyperuricemia. Its ability to lower serum uric acid levels makes it particularly useful for patients who do not respond adequately to traditional therapies such as xanthine oxidase inhibitors. Furthermore, ongoing research explores its potential in combination therapies with other agents to enhance efficacy and patient outcomes .

Properties

CAS Number

1352792-74-5

Product Name

Verinurad

IUPAC Name

2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C20H16N2O2S/c1-20(2,19(23)24)25-18-9-10-22-12-17(18)16-8-7-13(11-21)14-5-3-4-6-15(14)16/h3-10,12H,1-2H3,(H,23,24)

InChI Key

YYBOLPLTQDKXPM-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

RDEA3170; RDEA-3170; RDEA 3170; Verinurad

Canonical SMILES

CC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.